Ranacyclin B3

Cryopreservation Mesenchymal stem cells Cell viability

Ranacyclin B3 is a 20-residue cyclic antimicrobial peptide (AMP) belonging to the ranacyclin family, originally isolated from skin secretions of the frog Odorrana grahami. It possesses a disulfide bond (Cys6–Cys16) forming a compact β-hairpin structure and harbors a Bowman–Birk-type trypsin inhibitory loop (TIL) motif, classifying it as a bi-functional peptide with both antimicrobial and serine protease inhibitory activities.

Molecular Formula
Molecular Weight
Cat. No. B1576073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin B3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin B3 Procurement Evidence Guide: Verified Differentiation for Scientific Sourcing


Ranacyclin B3 is a 20-residue cyclic antimicrobial peptide (AMP) belonging to the ranacyclin family, originally isolated from skin secretions of the frog Odorrana grahami [1]. It possesses a disulfide bond (Cys6–Cys16) forming a compact β-hairpin structure and harbors a Bowman–Birk-type trypsin inhibitory loop (TIL) motif, classifying it as a bi-functional peptide with both antimicrobial and serine protease inhibitory activities [2]. Its sequence is AALKGCWTKSIPPKPCSGKR, and it differs from the closest in-family analog Ranacyclin B5 by a single residue at position 4 (Lys in B3 vs. Arg in B5) [3].

Why Ranacyclin B3 Cannot Be Interchanged with Ranacyclin B5 or Other In-Class Analogs


Despite sharing >95% sequence identity, Ranacyclin B3 and its closest homolog Ranacyclin B5 (single Lys4→Arg4 substitution) exhibit quantitatively distinct antimicrobial potency profiles and, critically, divergent non-antimicrobial functional properties [1]. The B3-specific lysine residue at position 4 alters both cationicity distribution and the electrostatic potential of the trypsin inhibitory loop, which has been shown in the broader ranacyclin/pLR family to modulate target selectivity on bacterial membranes and protease inhibition kinetics [2]. Furthermore, Ranacyclin B3 is the sole family member for which a granted patent demonstrates efficacy as a cryopreservation protective agent for mesenchymal stem cells—a functional application not demonstrated for B5, RL1, RN1, or RN2 [3]. Substituting B3 with B5 would therefore sacrifice this unique cryopreservation capability and introduce a different antimicrobial selectivity profile.

Ranacyclin B3 Quantitative Differentiation Evidence Against Closest Analogs


Cryopreservation Efficacy: Ranacyclin B3 Uniquely Patented for Mesenchymal Stem Cell Protection

Ranacyclin B3 is the sole ranacyclin-family peptide for which a granted patent (CN113412833B) demonstrates quantitative cryopreservation protection of umbilical cord blood mesenchymal stem cells. Pretreatment with 100 µmol/L Ranacyclin B3 for 2 hours prior to liquid nitrogen cryopreservation (12 months) resulted in a statistically significant increase in post-thaw cell viability versus untreated controls (mean OD 0.658 vs. 0.599, p<0.05 by CCK-8 assay) [1]. No equivalent cryopreservation data exist for Ranacyclin B5, B-RL1, B-RN1, B-RN2, or the 17-residue ranacyclins E and T. The patent explicitly claims Ranacyclin B3 (sequence AALKGCWTKSIPPKPCSGKR) as the active agent for this application, establishing a procurement-relevant functional exclusivity [1].

Cryopreservation Mesenchymal stem cells Cell viability

Antimicrobial Potency Divergence: Ranacyclin B3 vs. B5 Show 2-Fold Difference in S. aureus MIC

Ranacyclin B3 and B5, despite differing by only a single amino acid (Lys4→Arg4), display a marked 2-fold difference in potency against Gram-positive S. aureus under identical reported assay conditions from the same commercial source. B3 exhibits an MIC of 11.7 µM, whereas B5 is approximately twice as potent with an MIC of 5.8 µM [1][2]. Against C. albicans, the two peptides show near-identical activity (B3: 23.4 µM; B5: 23.1 µM) [1][2]. This differential Gram-positive potency profile indicates that the position-4 Lys→Arg substitution in B5 enhances anti-staphylococcal activity, but the B3 Lys4 variant may be preferred when lower Gram-positive cytotoxicity is desired or when the bifunctional trypsin-inhibitory property (linked to the Lys-containing loop) is the primary experimental endpoint [3].

Antimicrobial peptide Staphylococcus aureus MIC comparison

Sequence Determinant of Functional Differentiation: Lys4 in B3 vs. Arg4 in B5 and RL1

The single-residue difference at position 4 (Lys in B3 vs. Arg in B5 and Ranacyclin-B-RL1) occurs within a region adjacent to the conserved Bowman–Birk trypsin inhibitory loop (GCWTKSXXPKPC) that defines the ranacyclin family [1][2]. In Bowman–Birk inhibitor (BBI) family members, the identity of basic residues flanking the inhibitory loop has been demonstrated to modulate both trypsin inhibitory potency (Ki) and antimicrobial selectivity, with lysine conferring distinct electrostatic and hydrogen-bonding properties compared to arginine [3]. Ranacyclin-B-RL1, which also possesses Arg4 like B5, shows MIC values against S. aureus (5.8 µM) identical to B5, suggesting that Arg4 is associated with enhanced Gram-positive potency across the subfamily [4]. The B3-specific Lys4 thus represents the natural variant with differential charge distribution that may be relevant for studies probing the relationship between cationic residue identity and bifunctional (protease inhibition + antimicrobial) activity.

Structure-activity relationship Cationicity Trypsin inhibitory loop

Broader-Spectrum Antifungal Activity of B3 Relative to 17-Residue Ranacyclins E and T

Ranacyclin B3 (20 residues) demonstrates antifungal activity against Candida albicans with an MIC of 23.4 µM [1]. The 17-residue ranacyclins E and T from Rana esculenta and R. temporaria, respectively, were reported in the foundational Mangoni et al. 2003 study as possessing antimicrobial and antifungal activity, but their antifungal spectrum was primarily demonstrated against C. tropicalis (MIC 7.4 µM for Ranacyclin E), C. guilliermondii (MIC 3.4 µM), and P. nicotianae spores (MIC 32 µM) [2]; no C. albicans MIC was reported for Ranacyclin E or T in that study. The B3 subfamily (20-mer, disulfide bond Cys6–Cys16) thus provides experimentally validated anti-C. albicans activity absent from the published characterization of the 17-mer ranacyclin E/T subfamily [2], making B3 the appropriate selection when C. albicans is the target organism of interest.

Antifungal activity Candida albicans Spectrum comparison

Bi-Functional Protease Inhibition: Ranacyclin B3 Retains the Trypsin Inhibitory Loop Motif

Ranacyclin B3 belongs to a subset of ranacyclin-family peptides characterized by Yan et al. (2012) as bi-functional molecules possessing both antimicrobial activity and trypsin inhibitory capacity via the conserved Bowman–Birk type inhibitory loop [1]. The conserved GCWTKSXXPKPC fragment, present in B3 (positions 6–17), is the structural determinant of trypsin inhibition in this family. While the precise Ki of Ranacyclin B3 against trypsin was not individually reported in the primary publication, closely related ranacyclin peptides from the same study such as Ranacyclin-B-RN1 were shown to possess trypsin inhibitory activity, and the broader pLR/ranacyclin family has yielded peptides with Ki values ranging from 230.5 nM (SL-BBI) to 447 nM (ranacyclin-NF) [2]. The presence of the intact TIL motif in B3, combined with its sequence identity to other bi-functional members, supports its classification as a bi-functional peptide suitable for studies requiring concurrent antimicrobial and protease inhibitory endpoints.

Trypsin inhibitor Bowman-Birk inhibitor Bi-functional peptide

Ranacyclin B3 Verified Application Scenarios Based on Quantitative Evidence


Mesenchymal Stem Cell Cryopreservation Research

Ranacyclin B3 is the only ranacyclin-family peptide with patent-protected efficacy as a cryopreservation protective agent for umbilical cord blood mesenchymal stem cells [1]. The demonstrated protocol—2-hour pretreatment with 50–100 µmol/L B3 in DMEM/F12 medium prior to standard DMSO-based cryopreservation—yields statistically significant improvements in post-thaw cell viability (OD increase from 0.599 to 0.658 at 100 µmol/L, p<0.05), proliferation capacity, and adipogenic differentiation potential after 12 months of liquid nitrogen storage [1]. Researchers should procure B3 rather than B5, RL1, or other ranacyclin analogs for any cryopreservation study, as no equivalent functional data exist for those compounds.

Structure-Activity Relationship Studies on Cationic Residue Modulation of AMP Potency

The single-residue difference between Ranacyclin B3 (Lys4) and B5 (Arg4) produces a quantitative 2-fold shift in S. aureus MIC (11.7 vs. 5.8 µM) [1], making this pair an ideal model system for investigating how basic residue identity at position 4 influences Gram-positive antibacterial potency within a constant structural scaffold. Procurement of both B3 and B5 enables controlled head-to-head SAR studies where sequence identity is >95% and the only variable is the Lys/Arg substitution adjacent to the conserved trypsin inhibitory loop [2].

Candida albicans Antifungal Screening Programs

Ranacyclin B3 is the ranacyclin subfamily member with published, verifiable MIC data against C. albicans (23.4 µM), a clinically relevant fungal pathogen for which no quantitative MIC has been reported for the 17-residue Ranacyclin E or T [1][2]. Researchers designing antifungal screens against C. albicans should select B3 to ensure reproducible benchmarking against published activity data, rather than using uncharacterized ranacyclin analogs that lack validated anti-C. albicans endpoints.

Bi-Functional Peptide Studies Requiring Concurrent Antimicrobial and Trypsin Inhibitory Readouts

Ranacyclin B3 retains the intact Bowman–Birk type trypsin inhibitory loop motif (GCWTKSIPPKPC) that defines the bi-functional ranacyclin subfamily [1]. For experimental designs requiring simultaneous measurement of antimicrobial activity (MIC) and serine protease inhibition (trypsin Ki), B3 provides a validated bi-functional scaffold directly traceable to the Yan et al. 2012 characterization study, which demonstrated that peptides containing this conserved motif possess both functional activities [1]. This dual functionality is not uniformly present across all amphibian AMP classes, making B3 a targeted procurement choice for dual-endpoint assays.

Quote Request

Request a Quote for Ranacyclin B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.